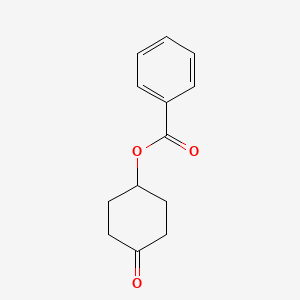

4-(Benzoyloxy)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-oxocyclohexyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFICJPDIBDJAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287542 | |

| Record name | 4-(Benzoyloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-95-4 | |

| Record name | 4-(Benzoyloxy)cyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzoyloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzoyloxy)cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzoyloxy)cyclohexanone, a valuable intermediate in organic synthesis and drug development. The guide focuses on the scientifically robust and widely applicable method of esterification of 4-hydroxycyclohexanone with benzoyl chloride, catalyzed by pyridine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis. This document is intended to be a practical resource for researchers and professionals in the field, offering field-proven insights and a self-validating experimental system.

Introduction: The Significance of this compound

This compound, also known as 4-oxocyclohexyl benzoate, is a key building block in the synthesis of a variety of more complex organic molecules.[1][2] Its bifunctional nature, possessing both a ketone and a benzoate ester, allows for a diverse range of subsequent chemical transformations. The cyclohexanone moiety can undergo reactions such as nucleophilic addition, enolate formation, and various condensation reactions, while the benzoate group can be hydrolyzed or transesterified. This versatility makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and materials.

The Core Synthesis Pathway: Pyridine-Catalyzed Benzoylation

The most direct and efficient route to this compound is the esterification of 4-hydroxycyclohexanone with benzoyl chloride. This reaction is typically catalyzed by a tertiary amine base, with pyridine being a common and effective choice.[3][4]

Mechanistic Insights: The Role of Pyridine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Activation of Benzoyl Chloride: Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a highly reactive N-benzoylpyridinium chloride intermediate. This intermediate is significantly more electrophilic than benzoyl chloride itself, which accelerates the subsequent reaction with the alcohol.

-

Nucleophilic Attack by 4-Hydroxycyclohexanone: The hydroxyl group of 4-hydroxycyclohexanone then acts as a nucleophile, attacking the carbonyl carbon of the N-benzoylpyridinium intermediate.

-

Proton Transfer and Product Formation: A proton is transferred from the oxonium ion intermediate to pyridine, regenerating the catalyst and forming the desired ester, this compound. The pyridinium hydrochloride byproduct is also formed.

The use of pyridine is crucial for two main reasons. Firstly, it activates the benzoyl chloride, as described above. Secondly, it acts as a base to neutralize the hydrochloric acid that is a byproduct of the reaction.[4] This prevents the protonation of the starting alcohol and the product, which could lead to unwanted side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Suggested Quantity | Recommended Purity |

| 4-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | 10.0 g (87.6 mmol) | ≥98% |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 13.5 g (11.5 mL, 96.4 mmol) | ≥99% |

| Pyridine | C₅H₅N | 79.10 | 10.4 g (10.6 mL, 131.4 mmol) | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, ≥99.8% |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxycyclohexanone (10.0 g, 87.6 mmol) in anhydrous dichloromethane (150 mL).

-

Addition of Pyridine: To the stirred solution, add anhydrous pyridine (10.4 g, 10.6 mL, 131.4 mmol) via syringe.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (13.5 g, 11.5 mL, 96.4 mmol) dropwise to the reaction mixture over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

-

Visualization of the Synthesis Pathway

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

This guide has provided a detailed and practical pathway for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the robust experimental protocol, researchers can confidently and efficiently produce this valuable chemical intermediate. The self-validating nature of the described methodology, coupled with the provided insights, is intended to empower scientists and professionals in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of East Anglia. (n.d.). Biotica. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-oxocyclohexyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Retrieved from [Link]

-

RSC Publishing. (2019). Pyridine-catalyzed desulfonative borylation of benzyl sulfones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of ethyl 4-methylbenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Retrieved from [Link]

Sources

4-(Benzoyloxy)cyclohexanone chemical properties and structure

An In-Depth Technical Guide to 4-(Benzoyloxy)cyclohexanone: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring a cyclohexanone core with a benzoyloxy substituent at the 4-position, provides two distinct reactive sites: a ketone and an ester. This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

PART 1: Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its molecular structure and identifiers.

Chemical Structure

This compound consists of a cyclohexane ring containing a ketone functional group. A benzoyloxy group (-O-C(=O)Ph) is attached to the carbon atom at the 4-position relative to the carbonyl group.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

A consistent and unambiguous naming system is crucial for chemical communication.

| Identifier | Value |

| IUPAC Name | (4-oxocyclohexyl) benzoate[2] |

| CAS Number | 23510-95-4[1][2] |

| Molecular Formula | C₁₃H₁₄O₃[1][2] |

| Molecular Weight | 218.25 g/mol [2][3] |

| Synonyms | 4-Oxocyclohexyl benzoate, Cyclohexanone, 4-(benzoyloxy)-[1][2] |

PART 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions and are fundamental for designing synthetic routes and purification protocols.

| Property | Value | Source(s) |

| Appearance | Solid or crystalline substance | [1] |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | 344.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.16 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

PART 3: Spectroscopic Analysis

Spectroscopic data provides a detailed fingerprint of a molecule's structure. While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic and cyclohexyl protons.

-

Aromatic Protons: Signals are expected in the range of δ 7.4-8.1 ppm. The protons on the benzoate ring will exhibit splitting patterns corresponding to their positions (ortho, meta, para).

-

Cyclohexyl Protons: The protons on the cyclohexane ring will appear in the upfield region, typically between δ 2.0-3.0 ppm. The proton at the C4 position (bearing the benzoyloxy group) will be deshielded and appear at a higher chemical shift compared to the other ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the cyclohexane ring.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the ketone carbonyl (around δ 208 ppm) and one for the ester carbonyl (around δ 166 ppm).

-

Aromatic Carbons: Signals for the carbons of the benzene ring will appear in the δ 128-134 ppm range.

-

Cyclohexyl Carbons: The aliphatic carbons of the cyclohexane ring will resonate in the upfield region (δ 25-75 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

C=O Stretch (Ketone): A strong absorption peak is expected around 1715 cm⁻¹, characteristic of a cyclohexanone.

-

C=O Stretch (Ester): Another strong absorption peak will be present around 1720 cm⁻¹, corresponding to the benzoate ester.

-

C-O Stretch (Ester): A strong signal in the 1270-1300 cm⁻¹ region will indicate the C-O stretching of the ester group.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

PART 4: Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its application as a synthetic intermediate.

Synthetic Approach

A common method for the synthesis of this compound involves the esterification of 4-hydroxycyclohexanone with benzoyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Caption: A representative synthetic scheme for this compound.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups:

-

Ketone: The ketone functionality is susceptible to nucleophilic addition reactions. It can be reduced to the corresponding alcohol, or undergo reactions such as Wittig olefination or aldol condensations.

-

Ester: The benzoyloxy group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxycyclohexanone and benzoic acid. This functionality makes it an effective protecting group for the hydroxyl group of 4-hydroxycyclohexanone.

PART 5: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[1]

-

As a Protected Hydroxyketone: The benzoyloxy group serves as a robust protecting group for the hydroxyl moiety of 4-hydroxycyclohexanone, allowing for selective reactions at the ketone position. The protecting group can be readily removed later in the synthetic sequence.

-

Intermediate for Novel Scaffolds: The cyclohexanone ring can be further functionalized or used as a scaffold to build more complex molecular architectures. Its derivatives are key building blocks in the synthesis of natural products and their analogues.

-

Precursor to Chiral Building Blocks: Enantioselective reduction of the ketone can lead to chiral hydroxy-esters, which are valuable intermediates in asymmetric synthesis.

PART 6: Safety and Handling

Proper handling and storage of this compound are essential for laboratory safety.

-

Hazard Statements: This compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Avoid contact with skin and eyes.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Keep away from sources of ignition.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

Conclusion

This compound is a synthetically useful molecule with well-defined chemical and physical properties. Its dual functionality as a ketone and a protected alcohol provides a strategic advantage in the design and execution of complex synthetic pathways. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.

References

- AK Scientific, Inc. (n.d.). 4-(Benzoyloxy)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. Retrieved from [Link]

- Sigma-Aldrich. (2017).

- Fisher Scientific. (2010).

-

Thoreauchem. (n.d.). 4-(Benzyloxy)cyclohexanone-2987-06-6. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry. Retrieved from [Link]

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Unknown Source. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

Sources

4-(Benzoyloxy)cyclohexanone CAS number 23510-95-4

An In-depth Technical Guide to 4-(Benzoyloxy)cyclohexanone (CAS 23510-95-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and applications, grounding all claims in established scientific literature.

Introduction and Molecular Overview

This compound is an organic compound featuring a cyclohexanone core functionalized with a benzoyloxy group at the 4-position.[1] This bifunctional molecule serves as a versatile building block in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries.[1] The presence of both a ketone and an ester allows for a wide range of selective chemical transformations. The ketone provides a reactive site for nucleophilic additions and enolate chemistry, while the benzoyloxy group can be hydrolyzed to reveal a hydroxyl group or can influence the stereochemical outcome of reactions at the ketone.

The structural arrangement of these functional groups makes this compound a valuable precursor for creating substituted cyclohexyl rings, a common motif in many biologically active compounds.[2]

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are established through a combination of physical and spectroscopic data. The following tables summarize its key properties.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23510-95-4 | [1][3][4][5] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][3][5][6] |

| Molecular Weight | 218.25 g/mol | [3][5][6] |

| IUPAC Name | (4-oxocyclohexyl) benzoate | [5] |

| Synonyms | 4-Oxocyclohexyl benzoate, Benzoic acid 4-oxocyclohexan-1-yl ester | [1][3] |

| Appearance | Solid or crystalline substance | [1] |

| Solubility | Generally soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water.[1] | [1] |

Table 2: Spectroscopic Characterization Data

| Technique | Characteristic Signature |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption for the ketone group is expected around 1715 cm⁻¹. A second strong C=O stretching absorption for the ester group should appear near 1720 cm⁻¹. Characteristic C-O stretching bands for the ester will also be present.[7][8] |

| ¹H NMR Spectroscopy | Signals in the aromatic region (δ 7.4-8.1 ppm) corresponding to the protons of the benzoate group. A multiplet in the downfield aliphatic region for the proton at C4 (bearing the ester). Multiple signals in the aliphatic region (δ 1.8-2.6 ppm) for the remaining methylene protons of the cyclohexanone ring. |

| ¹³C NMR Spectroscopy | Two distinct carbonyl signals are expected in the downfield region (δ > 165 ppm): one for the ester carbonyl and one for the ketone carbonyl (typically > 200 ppm).[8] Aromatic signals for the benzoate ring will appear between δ 128-135 ppm. Aliphatic signals for the cyclohexanone ring carbons will be observed in the upfield region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 218.25. Common fragmentation patterns would include the loss of the benzoyloxy group or cleavage of the cyclohexanone ring. |

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing this compound is through the esterification of 4-hydroxycyclohexanone. While classical methods using benzoyl chloride are feasible, the Mitsunobu reaction offers a superior protocol, particularly for controlling stereochemistry under mild conditions.

Recommended Synthesis: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into an ester with a complete inversion of stereochemistry at the alcohol's carbon center.[9][10] This is achieved by activating the alcohol in situ using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The reaction proceeds under neutral conditions, making it compatible with a wide array of functional groups.[11][12]

The key advantage is the formation of an oxyphosphonium salt, which is an excellent leaving group, allowing for Sₙ2 displacement by a relatively weak nucleophile like a carboxylate anion.[9][10]

Caption: Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol describes the esterification of 4-hydroxycyclohexanone with benzoic acid.

Materials:

-

Benzoic Acid (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxycyclohexanone (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding DEAD.[10]

-

Reagent Addition: Slowly add a solution of DEAD (or DIAD) (1.5 eq) in anhydrous THF dropwise to the stirred mixture over 20-30 minutes. A color change (typically to yellow-orange) and formation of a precipitate may be observed.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ to remove unreacted benzoic acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Causality and Trustworthiness: This protocol is self-validating. The use of excess benzoic acid and Mitsunobu reagents drives the reaction to completion. The aqueous workup is designed to remove acidic and water-soluble impurities. Finally, column chromatography effectively separates the nonpolar product from the highly polar byproducts (triphenylphosphine oxide and the reduced DEAD), which is a known challenge in Mitsunobu reactions.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two functional groups.

-

As a Precursor to Substituted Cyclohexanols: The ketone can be stereoselectively reduced to a hydroxyl group. The existing benzoyloxy group can direct this reduction to favor a specific diastereomer. Subsequent hydrolysis of the benzoate ester yields a diol with controlled stereochemistry.

-

Carbon-Carbon Bond Formation: The ketone's α-protons are acidic, allowing for the formation of an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction) to form new C-C bonds.

-

Protecting Group Strategy: In a multi-step synthesis, the benzoyl group can serve as a robust protecting group for the 4-hydroxy functionality while transformations are carried out at the ketone or other parts of the molecule.[2]

Caption: Potential Synthetic Transformations.

Safety and Handling

While a specific, comprehensive safety profile for this compound is not widely published, its structure suggests standard precautions for handling organic ketones and esters. Based on related compounds, it should be handled with care.

-

General Precautions: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem. 4-(Benzyloxy)cyclohexanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACS Publications. Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry. [Link]

-

NIH National Library of Medicine. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

-

ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link]

-

Chem.libretexts.org. 5: Organic Spectrometry. [Link]

-

PubMed. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

csus.edu. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. CAS 23510-95-4: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 23510-95-4 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C13H14O3 | CID 242677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23510-95-4 CAS Manufactory [m.chemicalbook.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 14. scbt.com [scbt.com]

(4-oxocyclohexyl) benzoate IUPAC name and synonyms

An In-depth Technical Guide to (4-oxocyclohexyl) benzoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of (4-oxocyclohexyl) benzoate, a bifunctional organic compound of significant interest to researchers in materials science and drug development. The document delineates the molecule's formal nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, it offers an expert-level elucidation of its expected spectroscopic characteristics, crucial for its identification and quality control. The guide culminates in a discussion of its applications as a versatile chemical intermediate and outlines essential safety and handling protocols. This paper is intended to serve as a primary resource for scientists leveraging this compound in advanced research and development projects.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific research. (4-oxocyclohexyl) benzoate is a molecule featuring a benzoate group ester-linked to a cyclohexanone ring at the 4-position. This structure provides two distinct reactive sites—the ketone and the aromatic ring—for subsequent chemical modifications.

Table 1: Chemical Identifiers for (4-oxocyclohexyl) benzoate

| Identifier | Value | Source |

| IUPAC Name | 4-oxocyclohexyl benzoate | [1] |

| Synonyms | Benzoic acid (4-oxo-cyclohexyl) ester, Benzoic acid (4-ketocyclohexyl) ester | [1] |

| CAS Number | 23510-95-4 | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Canonical SMILES | O=C1CCC(CC1)OC(=O)C2=CC=CC=C2 | [1] |

| InChIKey | VFICJPDIBDJAGL-UHFFFAOYSA-N | [1] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="=O", fontcolor="#EA4335"];

C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,1!"]; C4 [pos="3,0!"]; C5 [pos="2,-1!"]; C6 [pos="1,-1!"]; O3 [pos="3.5,0.7!"];

O1 [pos="-1.2,0!"]; C7 [pos="-2.2,0!"]; O2 [pos="-2.7,0.7!"]; C8 [pos="-3.2,-0.5!"]; C9 [pos="-4.2,0!"]; C10 [pos="-5.2,-0.5!"]; C11 [pos="-5.2,-1.5!"]; C12 [pos="-4.2,-2!"]; C13 [pos="-3.2,-1.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O3 [style=double];

C1 -- O1; O1 -- C7; C7 -- O2 [style=double]; C7 -- C8;

C8 -- C9 [style=dashed]; C9 -- C10; C10 -- C11 [style=dashed]; C11 -- C12; C12 -- C13 [style=dashed]; C13 -- C8;

// Invisible node for label label_node [label="(4-oxocyclohexyl) benzoate", pos="-2.5, -3!", shape=plaintext, fontsize=14]; }

Caption: Chemical structure of (4-oxocyclohexyl) benzoate.

Physicochemical Properties

While (4-oxocyclohexyl) benzoate is available commercially as a research chemical, comprehensive, experimentally verified physicochemical data is not widely published. Commercial suppliers often provide the product without extensive analytical data, placing the onus of identity and purity confirmation on the end-user. The properties listed below are based on typical characteristics of similar organic esters and ketones.

Table 2: Physicochemical Properties of (4-oxocyclohexyl) benzoate

| Property | Value | Notes |

| Appearance | White to off-white solid | Based on related compounds like 4-(4-Oxocyclohexyl)benzoic acid.[2] |

| Melting Point | Data not available in public domain | [1] |

| Boiling Point | Data not available in public domain | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Toluene). Low solubility in water. | Predicted based on structure. |

Synthesis and Mechanistic Insights

The synthesis of (4-oxocyclohexyl) benzoate is readily achieved via esterification. A robust and high-yielding method involves the reaction of 4-hydroxycyclohexanone with benzoyl chloride. This approach is favored over Fischer esterification due to the milder reaction conditions and the high reactivity of the acid chloride, which drives the reaction to completion.

Proposed Synthesis: Acylation of 4-Hydroxycyclohexanone

The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of 4-hydroxycyclohexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves a dual purpose: first, as a nucleophilic catalyst to activate the benzoyl chloride, and second, as an acid scavenger to neutralize the hydrochloric acid byproduct, preventing protonation of the starting alcohol and promoting forward reaction kinetics.

Caption: Experimental workflow for the synthesis of (4-oxocyclohexyl) benzoate.

Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxycyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield (4-oxocyclohexyl) benzoate. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.

Spectroscopic Elucidation

Table 3: Predicted Spectroscopic Data for (4-oxocyclohexyl) benzoate

| Technique | Predicted Signals / Peaks | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10-8.05 (m, 2H)δ 7.65-7.55 (m, 1H)δ 7.50-7.40 (m, 2H)δ 5.20-5.10 (m, 1H)δ 2.60-2.20 (m, 4H)δ 2.10-1.90 (m, 4H) | Aromatic protons ortho to ester.Aromatic proton para to ester.Aromatic protons meta to ester.Proton at C-O of cyclohexyl ring.Protons alpha to ketone C=O.Protons beta to ketone C=O. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~209δ ~166δ ~133δ ~130δ ~129δ ~128δ ~73δ ~37δ ~31 | Ketone carbonyl (C=O).Ester carbonyl (C=O).Aromatic C-H (para).Aromatic C (quaternary).Aromatic C-H (ortho).Aromatic C-H (meta).C-O of cyclohexyl ring.CH₂ alpha to ketone.CH₂ beta to C-O. |

| IR Spectroscopy (ATR) | ~1715 cm⁻¹ (strong)~1710 cm⁻¹ (strong)~1270 cm⁻¹ (strong)~1100 cm⁻¹ (strong)~3060 cm⁻¹ (weak)~1600, 1450 cm⁻¹ (med) | C=O stretch (ester).C=O stretch (ketone).C-O stretch (ester, asymmetric).C-O stretch (ester, symmetric).Aromatic C-H stretch.Aromatic C=C stretch. |

| Mass Spectrometry (EI) | m/z 218 (M⁺)m/z 122m/z 105m/z 77 | Molecular ion peak.Benzoyl-oxy radical cation.Benzoyl cation (base peak).Phenyl cation. |

Applications in Research and Development

(4-oxocyclohexyl) benzoate is not an end-product but a valuable intermediate, deriving its utility from its bifunctional nature.

-

Materials Science: The rigid core and potential for modification make this molecule and its derivatives interesting candidates for liquid crystal research. A closely related compound, ethyl 4-(4-oxocyclohexyl)benzoate, is utilized as a precursor for calamitic (rod-shaped) liquid crystals.[4][5] The cyclohexyl ring can influence key properties like viscosity and birefringence, which are critical for display technologies.[5]

-

Drug Development and Medicinal Chemistry: The compound serves as a versatile scaffold. The ketone can be subjected to a wide range of transformations (e.g., reduction, reductive amination, Wittig reactions) to introduce diversity, while the benzoate ester can be hydrolyzed to reveal a carboxylic acid for amide coupling or other modifications. This orthogonal reactivity allows for the systematic construction of compound libraries for screening. Related structures are often explored as key intermediates for pharmaceuticals.[2] For instance, derivatives of benzoic acid are investigated for their analgesic properties.[6]

-

Organic Synthesis: As a building block, it allows for the controlled, multi-step construction of more complex molecular architectures.[2] The defined stereochemistry of the cyclohexyl ring can also be exploited in asymmetric synthesis.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS), handling of (4-oxocyclohexyl) benzoate should follow best practices for solid research chemicals of unknown toxicity.[7]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes.[8] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Incompatibilities: Keep away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(4-oxocyclohexyl) benzoate is a strategically important chemical intermediate whose value lies in its structural and functional duality. While comprehensive public data on its physical properties is sparse, its synthesis is straightforward, and its spectroscopic identity can be reliably predicted. For researchers and developers, this compound represents a versatile platform for creating novel liquid crystals, building complex molecular targets, and exploring new therapeutic agents. Adherence to rigorous safety protocols is essential when handling this and any research chemical.

References

- BenchChem. (2025). Application Notes and Protocols: Ethyl 4-(4-oxocyclohexyl)benzoate as a Versatile Precursor for Calamitic Liquid Crystals. BenchChem.

- Pharmaffiliates. (n.d.). Driving Organic Synthesis with 4-(4-Oxocyclohexyl)benzoic Acid: A Chemist's Guide.

- BenchChem. (2025). Personal protective equipment for handling Ethyl 4-(4-oxocyclohexyl)

- Fisher Scientific. (2012).

-

PubChem. (n.d.). (1-Acetyl-4-oxocyclohexyl)methyl benzoate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (2025). 4-oxocyclohexyl benzoate. ChemSynthesis. [Link]

- Thermo Fisher Scientific. (2025).

- Spectrum Chemical. (2015).

- Sigma-Aldrich. (2024).

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester. System of Registries. [Link]

- BenchChem. (2025). A Comparative Performance Analysis of Ethyl 4-(4-oxocyclohexyl)benzoate in Liquid Crystal Displays. BenchChem.

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester. System of Registries. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester. System of Registries. [Link]

-

PubChem. (n.d.). Cyclohexyl benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic acid, cyclohexyl ester. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

- BenchChem. (2025).

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester. System of Registries. [Link]

-

Sugiarno, S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Spectroscopic Guide to 4-(Benzoyloxy)cyclohexanone

Introduction and Analytical Workflow

4-(Benzoyloxy)cyclohexanone is a derivative of cyclohexanone featuring a benzoyloxy substituent at the 4-position. Its chemical formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol .[1] The molecule contains two key functional groups: a cyclic ketone and an aromatic ester. This bifunctionality makes it a versatile intermediate in organic synthesis. Accurate and comprehensive characterization is the bedrock of its reliable use in further chemical transformations.

The structural elucidation of such a molecule relies on the synergistic use of multiple spectroscopic techniques. No single method provides a complete picture; rather, the collective data provide unequivocal proof of structure. This guide follows a logical workflow, beginning with the identification of functional groups (IR), proceeding to the mapping of the carbon-hydrogen framework (NMR), and concluding with the confirmation of molecular weight and fragmentation patterns (MS).

Caption: Logical workflow for the spectroscopic elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. This technique serves as a rapid and effective first step in structural analysis, providing a "fingerprint" of the functional groups present. For this compound, IR is crucial for confirming the presence of the two distinct carbonyl groups (ketone and ester) and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and common method for acquiring an IR spectrum of a solid or oil is ATR-FTIR, which requires minimal sample preparation.

-

Instrument Preparation: The diamond ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of this compound is applied directly onto the ATR crystal.

-

Data Acquisition: The sample is scanned over the range of 4000–400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound is dominated by strong absorptions in the carbonyl region. The key is to distinguish the ketone from the ester.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3060 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2950, ~2870 | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the cyclohexanone ring. |

| ~1735 | Ester C=O Stretch | A strong, sharp absorption characteristic of a saturated ester carbonyl. Its position is higher than the ketone due to the electron-withdrawing oxygen atom. |

| ~1715 | Ketone C=O Stretch | A strong, sharp absorption typical for a six-membered cyclic ketone.[2] The presence of two distinct peaks in the carbonyl region is strong evidence for the proposed structure. |

| ~1600, ~1450 | Aromatic C=C Stretch | These two bands are characteristic of the benzene ring skeleton. |

| ~1270 | Ester C-O Stretch (Aryl-O) | A strong band corresponding to the stretching of the C-O bond between the aromatic ring and the ester oxygen. |

| ~1110 | Ester C-O Stretch (Alkyl-O) | Corresponds to the stretching of the C-O bond between the ester carbonyl and the cyclohexanone ring. |

The presence of two strong, well-resolved peaks at approximately 1735 cm⁻¹ and 1715 cm⁻¹ is the most compelling evidence from the IR spectrum. This clearly indicates two different carbonyl environments, perfectly matching the ester and ketone functionalities of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle & Rationale

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon and hydrogen framework. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing information on functional groups and connectivity.

Experimental Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Structural Assignments

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum can be divided into the downfield aromatic region and the upfield aliphatic region.

| Proton Label | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale |

| H-2', H-6' | Doublet | 2H | ~8.05 | Protons ortho to the electron-withdrawing ester carbonyl are deshielded. |

| H-4' | Triplet | 1H | ~7.60 | Para proton, deshielded but less so than ortho protons. |

| H-3', H-5' | Triplet | 2H | ~7.45 | Meta protons, least deshielded of the aromatic signals. |

| H-4 | Multiplet | 1H | ~5.10 | Proton on the carbon bearing the electronegative benzoyloxy group is significantly deshielded. |

| H-2, H-6 | Multiplet | 4H | ~2.30 - 2.60 | Protons alpha to the ketone carbonyl are deshielded. |

| H-3, H-5 | Multiplet | 4H | ~2.00 - 2.20 | Protons beta to the ketone. |

¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum shows 9 distinct signals, consistent with the molecular symmetry.

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~209.0 | Ketone carbonyl carbon, highly deshielded. |

| C-1' | ~166.0 | Ester carbonyl carbon. |

| C-4' | ~133.5 | Aromatic para-carbon. |

| C-2', C-6' | ~129.8 | Aromatic ortho-carbons. |

| C-7' | ~129.5 | Aromatic ipso-carbon (attached to the ester). |

| C-3', C-5' | ~128.5 | Aromatic meta-carbons. |

| C-4 | ~73.0 | Carbon attached to the ester oxygen, significantly deshielded. |

| C-2, C-6 | ~40.5 | Carbons alpha to the ketone carbonyl. |

| C-3, C-5 | ~33.0 | Carbons beta to the ketone carbonyl. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.[3] The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues, acting like puzzle pieces that can be reassembled to confirm connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Data Interpretation

The mass spectrum provides the final pieces of evidence for structural confirmation.

| m/z | Relative Abundance | Identity of Fragment |

| 218 | Low | [M]⁺, Molecular Ion (C₁₃H₁₄O₃)⁺ |

| 105 | 100% (Base Peak) | [C₆H₅CO]⁺, Benzoyl Cation |

| 96 | High | [C₆H₈O]⁺, Cyclohexenone fragment after rearrangement |

| 77 | Moderate | [C₆H₅]⁺, Phenyl Cation |

| 68 | Moderate | Further fragmentation of the cyclohexanone ring |

The molecular ion peak at m/z 218 confirms the molecular formula C₁₃H₁₄O₃.[1] The most significant feature is the base peak at m/z 105 . This corresponds to the highly stable benzoyl cation, formed by the characteristic cleavage of the ester bond. The presence of this peak is definitive evidence for a benzoyl moiety. The fragment at m/z 77 arises from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Integrated Structural Confirmation

The spectroscopic data, when integrated, provide an unambiguous confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of both ketone and ester carbonyl groups, along with the aromatic ring.

-

NMR spectroscopy maps out the complete carbon-hydrogen framework, showing the distinct signals for the benzoyl group and the substituted cyclohexanone ring, consistent with the proposed connectivity.

-

Mass spectrometry confirms the correct molecular weight (218 g/mol ) and shows a characteristic fragmentation pattern dominated by the formation of the benzoyl cation (m/z 105), which is diagnostic for this structural class.

Together, these three pillars of spectroscopic analysis provide a self-validating system, confirming the identity and purity of this compound with a high degree of confidence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242677, this compound. Retrieved from [Link].

-

Bartleby (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link].

-

Reusch, W. (2013). Mass Spectrometry. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. Retrieved from [Link].

-

Clark, J. (2014). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Physical Properties of 4-(Benzoyloxy)cyclohexanone

This technical guide provides a comprehensive overview of the key physical properties of 4-(Benzoyloxy)cyclohexanone, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these fundamental characteristics.

Introduction to this compound

This compound, identified by the CAS number 23510-95-4, is an organic compound featuring a cyclohexanone core functionalized with a benzoyloxy group at the 4-position.[1] Its molecular structure, comprising both a ketone and an ester functional group, makes it a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals.[1] Understanding its physical properties is paramount for its purification, handling, and application in subsequent chemical reactions.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For this compound, these are primarily dipole-dipole interactions and van der Waals forces. The presence of the polar ketone and ester groups contributes to a significant dipole moment, influencing its melting and boiling points.

Data Summary

The experimentally determined and predicted thermal properties of this compound are summarized below.

| Physical Property | Value | Data Type | Source(s) |

| Melting Point | 64-65 °C | Experimental | [2][3][4] |

| Boiling Point | 344.7 °C at 760 mmHg | Predicted | [3] |

Note on Boiling Point: The reported boiling point is a predicted value. Experimentally, organic compounds with high boiling points may be susceptible to decomposition at atmospheric pressure. Therefore, purification by distillation is often conducted under reduced pressure (vacuum distillation).

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is a cornerstone of chemical characterization, serving as a crucial indicator of purity.[5]

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] For a pure substance, this transition occurs over a narrow range, typically 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting point range.[5]

-

Sample Preparation: A small amount of crystalline this compound is finely ground to a powder. This ensures uniform heat transfer within the sample.

-

Capillary Tube Packing: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6] Proper packing is crucial for accurate measurement; air pockets can lead to uneven heating.[7]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation:

-

An initial rapid heating can be employed to determine an approximate melting range.

-

For an accurate measurement, the apparatus is heated to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[7]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[7]

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

-

Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block, the sample, and the thermometer remain in thermal equilibrium, providing an accurate reading.[7]

-

Small Sample Size: A minimal amount of sample ensures that the heat transfer is efficient and the entire sample melts uniformly.[7]

Caption: Workflow for the experimental determination of boiling point.

Conclusion

The physical properties of this compound, particularly its melting point of 64-65°C, are well-defined and serve as reliable parameters for its identification and purity assessment. While its high predicted boiling point necessitates consideration of vacuum techniques for distillation, a thorough understanding of the experimental methodologies outlined in this guide will enable researchers to confidently characterize this and other similar compounds. Adherence to precise experimental protocols is paramount for ensuring the scientific integrity of the data obtained.

References

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

Experiment 1 : Melting point determination. Scribd. [Link]

-

Melting Point | MIT Digital Lab Techniques Manual. YouTube. [Link]

-

experiment (1) determination of melting points. uobabylon.edu.iq. [Link]

-

This compound SDS, 23510-95-4 Safety Data Sheets. Molbase. [Link]

-

Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ResearchGate. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. uobabylon.edu.iq. [Link]

-

Purification: Distillation at Reduced Pressures. University of Rochester. [Link]

Sources

Starting Materials and Synthetic Strategies for 4-(Benzoyloxy)cyclohexanone

An In-depth Technical Guide

Introduction

4-(Benzoyloxy)cyclohexanone, also known as 4-oxocyclohexyl benzoate, is a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and a benzoate ester, allows for a wide range of subsequent chemical transformations. The cyclohexanone framework is a prevalent motif in many biologically active molecules, making its derivatives highly sought-after starting materials in medicinal chemistry and drug development.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental methodologies. We will delve into the core chemical principles, provide detailed step-by-step protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthetic Disconnection: The Esterification Approach

The most logical and direct approach to synthesizing this compound involves the formation of an ester bond between a 4-hydroxycyclohexanone precursor and a benzoylating agent. This strategy is efficient and allows for modularity, as derivatives can be synthesized by simply varying the benzoic acid component.

Caption: Core synthetic disconnection for this compound.

This guide will focus on two principal methods for achieving this transformation, starting from the readily available precursor, 4-hydroxycyclohexanone.

Pathway 1: Direct Acylation of 4-Hydroxycyclohexanone with Benzoyl Chloride

This classical method represents the most straightforward pathway, relying on the nucleophilic acyl substitution reaction between an alcohol and an acid chloride. It is a robust and high-yielding reaction favored for its simplicity and scalability.

Starting Material Profile

-

4-Hydroxycyclohexanone (CAS 13482-22-9): A commercially available compound that contains both a hydroxyl and a ketone functional group.[3][4] It is a versatile building block in organic synthesis.[5]

-

Benzoyl Chloride (CAS 98-88-4): A common and highly reactive benzoylating agent. It is moisture-sensitive and should be handled with care.

Causality of Experimental Design

The reaction proceeds by the nucleophilic attack of the hydroxyl group of 4-hydroxycyclohexanone on the electrophilic carbonyl carbon of benzoyl chloride. This process liberates hydrochloric acid (HCl). To drive the reaction to completion and prevent unwanted side reactions, a stoichiometric amount of a non-nucleophilic base, typically pyridine or triethylamine, is required.

The Role of the Base:

-

Acid Scavenger: The base neutralizes the HCl generated during the reaction, preventing the potential for acid-catalyzed side reactions or reversal of the esterification.

-

Nucleophilic Catalyst (Pyridine): Pyridine can act as a nucleophilic catalyst. It initially reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol, regenerating the pyridine catalyst.

Caption: Experimental workflow for synthesis via Benzoyl Chloride.

Experimental Protocol: Acylation with Benzoyl Chloride

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.

-

Addition of Base: If using DCM, add pyridine (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the acid chloride.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove unreacted benzoyl chloride and benzoic acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, under mild, neutral conditions.[6][7] It is particularly renowned for its ability to proceed with a clean inversion of stereochemistry at the alcohol center, a feature of significant value in stereoselective synthesis.[7][8][9]

Starting Material Profile

-

4-Hydroxycyclohexanone (CAS 13482-22-9): As described previously.

-

Benzoic Acid (CAS 65-85-0): A stable, crystalline solid that serves as the nucleophile.

-

Triphenylphosphine (PPh₃): Acts as the reducing agent in the reaction's redox cycle.

-

Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): The oxidizing agent that activates the PPh₃.[6] DEAD and DIAD are commonly used, though other azodicarboxylates are available.[6]

Causality of Experimental Design

The Mitsunobu reaction mechanism is complex but elegant.[6]

-

Triphenylphosphine (a nucleophile) attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.[7]

-

This betaine deprotonates the benzoic acid, creating a carboxylate anion and a protonated betaine.

-

The alcohol (4-hydroxycyclohexanone) is then activated by the phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.

-

The carboxylate anion performs an SN2 displacement on the carbon bearing the activated hydroxyl group, resulting in the formation of the ester with inversion of configuration and triphenylphosphine oxide as a byproduct.

This reaction is advantageous when dealing with sensitive substrates that cannot tolerate the acidic or basic conditions of other esterification methods. The primary challenge is the removal of byproducts, namely triphenylphosphine oxide and the hydrazine derivative, which often requires careful chromatography.

Caption: Simplified mechanistic overview of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Esterification

-

Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add 4-hydroxycyclohexanone (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.2 eq.). Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical as the addition of the azodicarboxylate is exothermic.

-

Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. A color change (typically to a yellow-orange) and sometimes the formation of a precipitate will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within a few hours; monitor its progress by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure. The main challenge in the workup is the removal of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Purification: The crude residue is typically purified directly by column chromatography on silica gel. Eluting with a hexane/ethyl acetate gradient will separate the desired ester from the reaction byproducts.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Benzoyl Chloride | Pathway 2: Mitsunobu Reaction |

| Conditions | Requires base (e.g., pyridine) | Mild, neutral conditions |

| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center |

| Byproducts | Pyridinium hydrochloride (water-soluble) | Triphenylphosphine oxide, hydrazine (requires chromatography) |

| Reagent Handling | Benzoyl chloride is corrosive and moisture-sensitive | DEAD/DIAD are toxic and potentially explosive |

| Scalability | Excellent; easily scaled to large quantities | More challenging to scale due to cost and purification |

| Ideal Use Case | General-purpose, large-scale synthesis | Stereospecific synthesis, acid/base-sensitive substrates |

Conclusion

The synthesis of this compound is most practically achieved through the esterification of 4-hydroxycyclohexanone. The choice between the classical benzoyl chloride method and the Mitsunobu reaction is dictated by the specific requirements of the synthesis. For straightforward, cost-effective production where stereochemistry is not a factor, acylation with benzoyl chloride in the presence of a base is the superior method. Conversely, when mild conditions are paramount, or when a specific stereochemical outcome (inversion) is desired from a chiral precursor, the Mitsunobu reaction offers a powerful and elegant, albeit more costly, alternative.[8][9] A thorough understanding of the mechanisms and practical considerations of each route allows the research scientist to make an informed decision tailored to their synthetic goals.

References

-

Title: Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one Source: ResearchGate URL: [Link]

-

Title: Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL: [Link]

-

Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound | C13H14O3 | CID 242677 Source: PubChem URL: [Link]

-

Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: A general procedure for mitsunobu inversion of sterically hindered alcohols Source: Organic Syntheses URL: [Link]

-

Title: General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones Source: National Institutes of Health (NIH) URL: [Link]

- Title: CN112778108A - Synthesis method of 4-substituted cyclohexanone Source: Google Patents URL

-

Title: Cyclohexene oxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols Source: ResearchGate URL: [Link]

-

Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate Source: WJPPS URL: [Link]

- Title: US5175316A - Cyclic preparation of cyclohexene oxide, cyclohexanol and cyclohexanone Source: Google Patents URL

-

Title: flavone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: MDPI URL: [Link]

- Title: US20030233008A1 - Process for the preparation of carboxylic benzyl esters Source: Google Patents URL

-

Title: synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate Source: ResearchGate URL: [Link]

-

Title: Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for the preparation of 4-hydroxyphenyl benzoate derivatives Source: Google Patents URL

-

Title: Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D- methylglucoside Source: ResearchGate URL: [Link]

- Title: US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters Source: Google Patents URL

Sources

- 1. This compound | C13H14O3 | CID 242677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

An In-depth Technical Guide to 4-(Benzoyloxy)cyclohexanone

This guide provides a comprehensive technical overview of 4-(Benzoyloxy)cyclohexanone, a bifunctional organic molecule of significant interest to researchers and professionals in synthetic chemistry and drug development. This document moves beyond a simple data sheet to offer practical insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Identity and Properties

This compound, also known by its IUPAC name (4-oxocyclohexyl) benzoate, is a derivative of cyclohexanone featuring a benzoyloxy group at the 4-position.[1] This structure combines a reactive ketone functionality with a stable benzoate ester, making it a versatile intermediate for the synthesis of more complex molecular architectures.

The fundamental properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| CAS Number | 23510-95-4 | [1] |

| IUPAC Name | (4-oxocyclohexyl) benzoate | [1] |

| Synonyms | 4-Oxocyclohexyl benzoate | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most directly achieved through the esterification of 4-hydroxycyclohexanone. While specific literature on this exact transformation is not abundant, the reaction can be reliably performed using well-established acylation methods. The following protocol is based on the common and highly efficient Schotten-Baumann reaction conditions, using benzoyl chloride as the acylating agent in the presence of a base like pyridine.

Causality in Experimental Design:

The choice of benzoyl chloride over benzoic acid (e.g., in a Fischer esterification) is deliberate for a laboratory-scale synthesis where high yield and straightforward purification are prioritized. Benzoyl chloride is significantly more reactive than benzoic acid, allowing the reaction to proceed to completion under mild conditions. Pyridine serves a dual role: it acts as a base to neutralize the HCl byproduct generated during the reaction, and it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate that accelerates the esterification.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-hydroxycyclohexanone in anhydrous pyridine (approximately 5-10 mL per gram of substrate).

-

Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the highly reactive benzoyl chloride.

-

Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours to ensure the reaction goes to completion.

-

Quenching and Extraction: Pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted benzoyl chloride and benzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Structural Characterization: A Spectroscopic Analysis

Characterization of the synthesized this compound is essential to confirm its identity and purity. The following data are predicted based on the known effects of its functional groups in standard spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive confirmation of the ketone and ester functional groups.